REACTION_SMILES
|
[BH4-:19].[CH3:10][c:11]1[c:12]([CH:17]=[O:18])[n:13][cH:14][cH:15][cH:16]1.[CH3:21][OH:22].[Na+:20].[n:1]1[c:2]([CH:7]([CH3:8])[NH2:9])[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH:7]([CH3:8])[NH:9][CH2:17][c:12]2[c:11]([CH3:10])[cH:16][cH:15][cH:14][n:13]2)[cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccnc1C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccnc1CNC(C)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |